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molecular formula C10H8BrClO3 B1329951 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 35158-39-5

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B1329951
M. Wt: 291.52 g/mol
InChI Key: IGOYRYSKKLREIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596816

Procedure details

Bromine (2.6 ml) was added dropwise to a solution of 3-(4-chlorobenzoyl)propionic acid (10.6 g) in ethyl ether (200 ml) under stirring. The ethyl ether was distilled off to give 3-bromo-3-(4-chlorobenzoyl)propionic acid. Acetamide (30 g) was added thereto, and the mixture was heated with stirring on an oil bath at 140° C. for an hour. Water was added and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the resulting crystalline precipitate was collected by filtration and washed with ethyl ether to give crystals of 4-(4-chlorophenyl)-2-methyloxazole-5-acetic acid, yield 3.9 g (31.1%). Recrystallization from ethanol gave needles, yield 3.5 g (27.9%), m.p. 215°-216° C.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:16]=[CH:15][C:7]([C:8]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:9])=[CH:6][CH:5]=1>C(OCC)C>[Br:1][CH:10]([C:8](=[O:9])[C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:16][CH:15]=1)[CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10.6 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethyl ether was distilled off

Outcomes

Product
Name
Type
product
Smiles
BrC(CC(=O)O)C(C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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